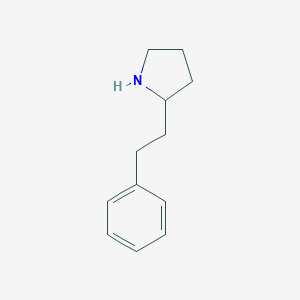
2-(2-Phenylethyl)pyrrolidine
Übersicht
Beschreibung
2-(2-Phenylethyl)pyrrolidine is a chemical compound with the empirical formula C12H17N . It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . This compound serves as the base chemical structure for a series of stimulant drugs .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 2-(2-Phenylethyl)pyrrolidine, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 2-(2-Phenylethyl)pyrrolidine is characterized by a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The molecule has a molecular weight of 175.27 .Chemical Reactions Analysis
The pyrrolidine ring in 2-(2-Phenylethyl)pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is the base chemical structure for a series of stimulant drugs, including α-PBP, α-PPP, α-PVP, MDPBP, MDPPP, MDPV, MOPPP, MPBP, MPHP, MPPP, Naphyrone, Prolintane, and Pyrovalerone .Physical And Chemical Properties Analysis
2-(2-Phenylethyl)pyrrolidine has a molecular formula of C12H17N and a molecular weight of 175.27 . The SMILES string representation of the molecule is C1CNC(C1)CCc2ccccc2 .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The pyrrolidine ring, which is a core component of 2-(2-Phenylethyl)pyrrolidine, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Diabetes
Compounds containing the pyrrolidine ring have been evaluated for their inhibitory activity toward dipeptidyl peptidase-4 (DPP4), a serine exopeptidase that cuts X-proline dipeptides from the N-terminus of polypeptides . This suggests potential applications in the treatment of diabetes.
Antimicrobial Activity
Pyrrolidine derivatives have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Antiviral Activity
Pyrrolidine-based compounds have also shown antiviral properties . This suggests that they could be used in the development of antiviral drugs.
Anticancer Activity
Compounds bearing the pyrrolidine scaffold have demonstrated antitumoral activity . This indicates their potential use in cancer therapy.
Anti-inflammatory Activity
Pyrrolidine derivatives have been found to exhibit anti-inflammatory activity . This suggests their potential use in the treatment of inflammatory diseases.
Anticonvulsant Activity
Compounds containing the pyrrolidine ring have shown anticonvulsant activity . This indicates their potential use in the treatment of convulsive disorders.
Enzyme Inhibition
Pyrrolidine-based compounds have been found to exhibit diverse enzyme inhibitory effects . This suggests their potential use in the development of enzyme inhibitors for therapeutic purposes.
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine and its derivatives, including 2-(2-Phenylethyl)pyrrolidine, have shown promising biological effects, making them an area of interest for future research . The development of new pyrrolidine compounds with different biological profiles could guide medicinal chemists in the design of new drugs .
Eigenschaften
IUPAC Name |
2-(2-phenylethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,12-13H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZIXZLDDAZRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395528 | |
| Record name | 2-(2-phenylethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)pyrrolidine | |
CAS RN |
106366-30-7 | |
| Record name | 2-(2-phenylethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-phenylethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



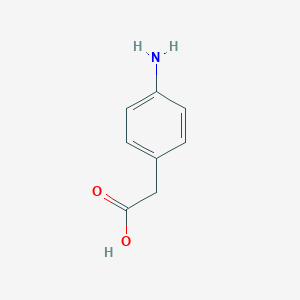
![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)

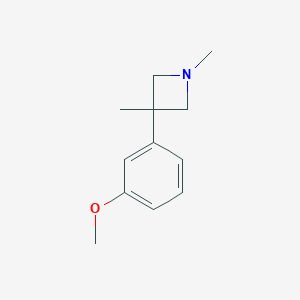
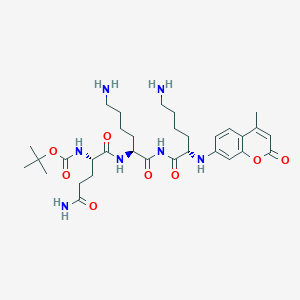
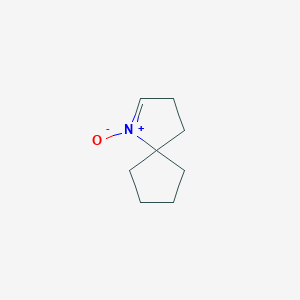



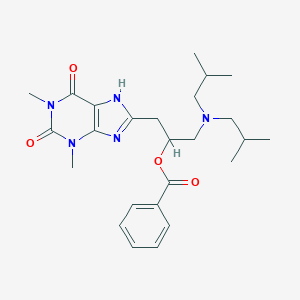


![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)
![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)